![molecular formula C19H22BFO3 B14032804 2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative. Boronic esters are highly valuable in organic synthesis due to their versatility and stability. This compound, in particular, is used as a building block in various chemical reactions, especially in the field of medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones
Reduction: Formation of corresponding hydrocarbons
Substitution: Formation of substituted biphenyl derivatives
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Drug Development: Utilized in the synthesis of potential pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Therapeutics: Investigated for its potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Electronics: Employed in the fabrication of electronic components due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The electron-withdrawing fluorine and methoxy groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Comparison:
- 2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
- 2-Fluoro-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the boronic ester, leading to different reactivity and applications.
- 3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with a different substitution pattern, affecting its reactivity and stability.
The uniqueness of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the biphenyl structure with the boronic ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H22BFO3 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-(2-fluoro-5-methoxy-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-14(22-5)11-15(17(16)21)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Clé InChI |
WUGYMPICUACNPE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
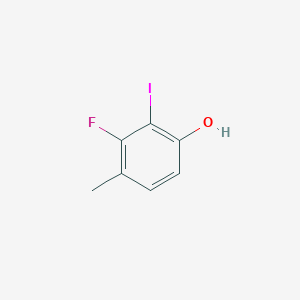

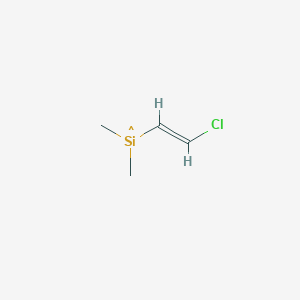

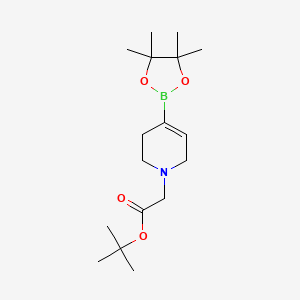
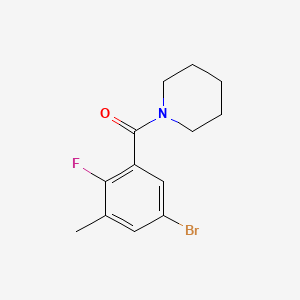
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
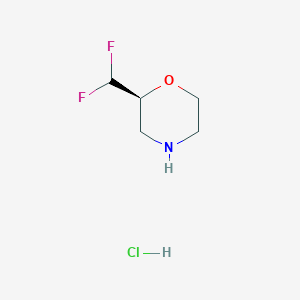
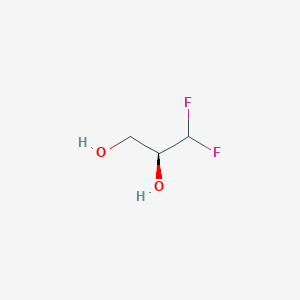
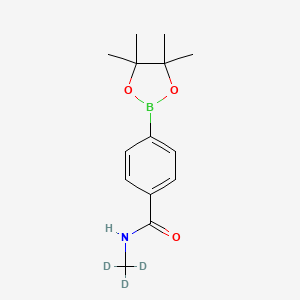
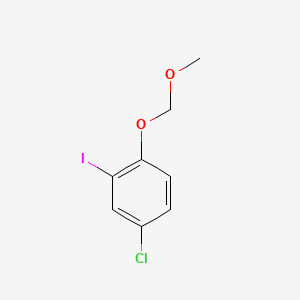
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
